molecular formula C13H16O2 B1516997 6-Propoxy-5-indanecarbaldehyde CAS No. 883532-67-0

6-Propoxy-5-indanecarbaldehyde

Cat. No. B1516997
CAS RN: 883532-67-0
M. Wt: 204.26 g/mol
InChI Key: HLEKWYSEQOZUMK-UHFFFAOYSA-N
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Description

6-Propoxy-5-indanecarbaldehyde is a chemical compound with the molecular formula C13H16O2 . It has a molecular weight of 204.27 . The compound is also known as 5-Indanecarbaldehyde, 6-propyloxy- or Indan-5-carboxaldehyde, 6-propoxy.


Molecular Structure Analysis

The InChI code for 6-Propoxy-5-indanecarbaldehyde is 1S/C13H16O2/c1-2-6-15-13-8-11-5-3-4-10(11)7-12(13)9-14/h7-9H,2-6H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Propoxy-5-indanecarbaldehyde include a molecular weight of 204.26 and a molecular formula of C13H16O2 .

Scientific Research Applications

Synthesis of Novel Compounds

Studies have explored the synthesis of new chemical compounds and their potential applications. For instance, the preparation of stable alternatives to glyceraldehyde acetonide from D-mannitol demonstrates the exploration of new synthetic routes and compounds for various applications, including potentially pharmaceuticals and materials science (S. Ley & P. Michel, 2003).

Antioxidant and Antihyperglycemic Agents

Research into coumarin derivatives containing pyrazole and indenone rings has shown promising antioxidant and antihyperglycemic activities, which suggests that similar structures, such as 6-Propoxy-5-indanecarbaldehyde, could be explored for these biological activities (R. Kenchappa et al., 2017).

Catalysis in Organic Synthesis

The role of Pd(II) as both a Lewis acid and a transition metal catalyst in the synthesis of cyclic alkenyl ethers from acetylenic aldehydes highlights the importance of catalysts in facilitating reactions, potentially including those involving 6-Propoxy-5-indanecarbaldehyde for the synthesis of complex organic molecules (N. Asao et al., 2002).

Heterogeneously Catalyzed Reactions

Investigations into the condensation of glycerol to cyclic acetals using various solid acids as heterogeneous catalysts offer insights into green chemistry approaches and the potential for 6-Propoxy-5-indanecarbaldehyde to participate in or be synthesized via environmentally friendly processes (J. Deutsch et al., 2007).

Safety and Hazards

6-Propoxy-5-indanecarbaldehyde may cause an allergic skin reaction and serious eye irritation . It’s recommended to wear protective gloves, protective clothing, and eye protection when handling this compound .

Mechanism of Action

properties

IUPAC Name

6-propoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-6-15-13-8-11-5-3-4-10(11)7-12(13)9-14/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEKWYSEQOZUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C2CCCC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Propoxy-5-indanecarbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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